This compound can be classified under:
The synthesis of 6-(1-piperazinyl)imidazo[1,2-b]pyridazine hydrochloride typically involves several key steps:
The molecular structure of 6-(1-piperazinyl)imidazo[1,2-b]pyridazine hydrochloride features:
C1CN(CCN1)c1ncnc2c1c[nH]c2
6-(1-piperazinyl)imidazo[1,2-b]pyridazine hydrochloride can participate in various chemical reactions:
The mechanism of action of 6-(1-piperazinyl)imidazo[1,2-b]pyridazine hydrochloride primarily involves inhibition of protein kinases. This class of compounds has shown efficacy against various cancer cell lines by interfering with signaling pathways that promote cell proliferation and survival.
The physical and chemical properties of 6-(1-piperazinyl)imidazo[1,2-b]pyridazine hydrochloride include:
6-(1-piperazinyl)imidazo[1,2-b]pyridazine hydrochloride has significant applications in medicinal chemistry:
Ongoing research aims to optimize its pharmacokinetic properties and expand its therapeutic applications beyond oncology to other diseases influenced by kinase signaling pathways.
The imidazo[1,2-b]pyridazine nucleus is a nitrogen-rich bicyclic heterocycle recognized as a "privileged scaffold" in medicinal chemistry due to its exceptional capacity for target engagement and tunable pharmacokinetic properties. Its privileged status arises from several intrinsic physicochemical advantages:
As a bioisostere, imidazo[1,2-b]pyridazine effectively replaces purines, benzimidazoles, or imidazo[1,2-a]pyridines. For example, replacing imidazo[1,2-a]pyridine with imidazo[1,2-b]pyridazine improves metabolic stability and target affinity in antibacterial compounds due to enhanced electronic properties and reduced susceptibility to oxidative metabolism [2] [7]. The piperazinyl substitution at C6, as in 6-(1-piperazinyl)imidazo[1,2-b]pyridazine hydrochloride, introduces a basic center that improves water solubility and provides a vector for modifying target selectivity through N-functionalization [4] [6].
The therapeutic relevance of imidazo[1,2-b]pyridazines underwent a transformative shift following the 2012 FDA approval of ponatinib (Figure 1), a pan-BCR-ABL inhibitor for chronic myeloid leukemia. Ponatinib’s clinical success validated this scaffold for high-efficacy kinase inhibition, triggering extensive exploration of novel derivatives [1] [2].
Table 1: Clinically Advanced Imidazo[1,2-b]pyridazine Kinase Inhibitors
Compound | C6 Substituent | Primary Target | Clinical Status | Therapeutic Area |
---|---|---|---|---|
Ponatinib | Methylpiperazine (via linker) | BCR-ABL, VEGFR | Approved (2012) | Chronic Myeloid Leukemia |
Gandotinib | 4-Methylpiperazin-1-yl | JAK2 | Phase II | Myeloproliferative Disorders |
TAK-593 (Candidate) | Morpholine | VEGFR2 | Preclinical | Solid Tumors |
6-(1-Piperazinyl) derivatives | Piperazin-1-yl (various N-acylations) | TAK1, Trk, JAK | Research Phase | Myeloma, Inflammation |
The imidazo[1,2-b]pyridazine scaffold’s versatility enables deliberate polypharmacology, particularly in oncology and anti-infectives. 6-(1-Piperazinyl)imidazo[1,2-b]pyridazine hydrochloride exemplifies this through its application in multi-target drug discovery:
JAK inhibitors derived from this core (patented by WO2012069202A1) exploit N-acylation of the piperazine to modulate JAK isoform selectivity for autoimmune and myeloproliferative disease applications [3].
Antifungal-Antiparasitic Applications: Recent work on eumycetoma (a neglected tropical disease) demonstrates non-kinase utility. Derivatives like compound 14d (IC₅₀ = 0.9 µM vs. Madurella mycetomatis) leverage the scaffold’s membrane permeability and DNA-intercalating potential. Crucially, piperazinyl variants exhibit >16-fold selectivity indices over mammalian cells, enabling safe pathogen eradication [7] [9].
PROTAC Development: The scaffold’s rigidity and synthetic accessibility make it ideal for proteolysis-targeting chimeras (PROTACs). For instance, conjugating 6-(1-piperazinyl)imidazo[1,2-b]pyridazine (as a VHL or CRBN E3 ligase binder) to a target warhead via piperazine N-functionalization enables degradation of oncoproteins like Trk or BTK [2] [4].
Table 2: Structure-Activity Relationships (SAR) of 6-(Piperazinyl) Derivatives
Position | Modification | Biological Impact | Example Potency |
---|---|---|---|
C6 | Piperazin-1-yl | Enhances solubility; Enables linker attachment for PROTACs/kinase inhibitors | Base scaffold (e.g., CAS 946157-08-0) [6] |
N-Acylation (alkyl, aryl) | Modulates kinase selectivity (e.g., JAK2 vs. TAK1); Adjusts logP | TAK1 IC₅₀: 55–200 nM [4] | |
N-Sulfonylation | Improves metabolic stability; Engages polar kinase pockets | Antifungal IC₅₀: 1–5 µM [9] | |
C3 | Aryl (e.g., indazole, phenyl) | Governs hydrophobic pocket occupancy; Drives potency against specific kinases | MM cell GI₅₀: 30 nM [5] |
Heteroaryl (pyridyl, pyrimidinyl) | Enhances solubility; Adds H-bonding contacts | TAK1 IC₅₀: ~100 nM [4] | |
C2 | H → Methyl | Blocks H-bond donation; May reduce hinge affinity but improve metabolic stability | Activity loss (cf. C2-H analogs) [4] |
The strategic incorporation of piperazine at C6 thus transforms the scaffold into a multipurpose pharmacophore, enabling bespoke design for single or multi-target applications across diverse disease contexts.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1